Cas no 146384-40-9 (1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid)

1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid is a sulfonated benzoindole derivative with applications in organic synthesis and specialty chemical research. Its structure features a fused aromatic system with a sulfonic acid group at the 6-position, enhancing solubility in polar solvents and reactivity in electrophilic substitution reactions. The trimethyl substitution pattern contributes to steric stabilization, improving thermal and chemical stability. This compound is particularly useful as an intermediate in the synthesis of dyes, fluorescent markers, and functional materials due to its electron-rich aromatic core and sulfonic acid functionality. Its well-defined molecular structure ensures consistent performance in synthetic applications.
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid structure
146384-40-9 structure
商品名:1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid
CAS番号:146384-40-9
MF:C15H15NO3S
メガワット:289.3495
CID:830354

1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid 化学的及び物理的性質

名前と識別子

    • 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid
    • 1,1,2-trimethylbenzo[e]indole-6-sulfonic acid
    • インチ: InChI=1S/C15H15NO3S/c1-9-15(2,3)14-11-5-4-6-13(20(17,18)19)10(11)7-8-12(14)16-9/h4-8H,1-3H3,(H,17,18,19)
    • InChIKey: WIKWUAPVIJGCOG-UHFFFAOYSA-N
    • ほほえんだ: O=S(C1=C2C(C3=C(N=C(C)C3(C)C)C=C2)=CC=C1)(O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 1

1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A867110-1g
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid
146384-40-9 95+%
1g
$714.0 2024-04-23
Alichem
A199008176-1g
1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid
146384-40-9 95%
1g
742.56 USD 2021-06-01

1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid 関連文献

1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acidに関する追加情報

Recent Advances in the Study of 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid (CAS: 146384-40-9)

The compound 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid (CAS: 146384-40-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid as a key intermediate in the synthesis of novel fluorescent probes and bioactive molecules. Its sulfonic acid group and indole core structure make it a versatile building block for the development of compounds with enhanced solubility and binding affinity. Researchers have successfully utilized this compound in the design of inhibitors targeting specific enzymes involved in inflammatory pathways, demonstrating its potential in anti-inflammatory drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the compound's ability to modulate protein-protein interactions (PPIs) in cancer cells. The study revealed that derivatives of 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid exhibited selective inhibition of key oncogenic proteins, suggesting its utility in targeted cancer therapies. The compound's low cytotoxicity and high specificity further underscore its potential as a lead compound for further optimization.

Another significant advancement involves the use of 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid in the development of diagnostic tools. Its fluorescent properties have been leveraged to create probes for detecting reactive oxygen species (ROS) in cellular environments. This application is particularly relevant in neurodegenerative disease research, where oxidative stress plays a critical role in disease progression.

Despite these promising developments, challenges remain in the large-scale synthesis and formulation of 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid-based compounds. Current research efforts are focused on optimizing synthetic routes to improve yield and purity, as well as exploring novel delivery systems to enhance bioavailability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid (CAS: 146384-40-9) represents a promising scaffold for the development of therapeutic and diagnostic agents. Its diverse applications, ranging from anti-inflammatory drugs to fluorescent probes, highlight its versatility and potential impact on the field of chemical biology. Future research should focus on addressing the current limitations and further elucidating the compound's mechanism of action to unlock its full therapeutic potential.

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Amadis Chemical Company Limited
(CAS:146384-40-9)1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid
A921488
清らかである:99%
はかる:1g
価格 ($):643.0